tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
CAS No.: 2287346-60-3
Cat. No.: VC4199335
Molecular Formula: C12H23NO3
Molecular Weight: 229.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287346-60-3 |
---|---|
Molecular Formula | C12H23NO3 |
Molecular Weight | 229.32 |
IUPAC Name | tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Standard InChI Key | VOQQCJIHTNEJEK-UWVGGRQHSA-N |
SMILES | CC1CCC(CN1C(=O)OC(C)(C)C)CO |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, reflects its piperidine backbone substituted with a hydroxymethyl group at the C5 position, a methyl group at C2, and a Boc-protected nitrogen. The (2S,5S) stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy.
Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₂H₂₃NO₃ |
Molecular weight | 229.32 g/mol |
CAS Registry Number | 1009376-99-1 |
Boiling point | Not publicly reported |
Melting point | Not publicly reported |
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, while the hydroxymethyl group offers a site for further functionalization, such as oxidation to a carboxyl group or conjugation to other moieties.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves asymmetric synthesis or chiral resolution to achieve the desired stereochemistry. Common approaches include:
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Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to introduce stereocenters.
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Asymmetric Catalysis: Employing chiral catalysts (e.g., Jacobsen’s catalyst) to induce enantioselectivity during key bond-forming steps.
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Diastereomeric Resolution: Separating diastereomers via crystallization or chromatography after introducing a resolving agent.
Example Synthesis Pathway
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Hydroxymethylation: A piperidine precursor undergoes hydroxymethylation at C5 using formaldehyde under basic conditions.
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Methylation: Introduction of the C2 methyl group via alkylation with methyl iodide.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Chiral Resolution: Use of chiral stationary phases in HPLC to isolate the (2S,5S) enantiomer.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and immobilized enzymes are increasingly used to enhance yield and reduce waste. For instance, enzymatic desymmetrization of prochiral intermediates can achieve >99% enantiomeric excess (ee).
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Key signals include a singlet for the tert-butyl group at δ 1.44 ppm and a multiplet for the hydroxymethyl protons at δ 3.60–3.70 ppm.
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¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the Boc group appears at δ 155–160 ppm.
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IR (neat): Stretching vibrations for the hydroxyl (∼3400 cm⁻¹) and carbonyl (∼1700 cm⁻¹) groups.
Chromatographic Behavior
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HPLC: Retention time varies with chiral columns (e.g., Chiralpak AD-H), typically eluting after 10–15 minutes under normal-phase conditions.
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TLC: Rf ≈ 0.5 on silica gel with ethyl acetate/hexane (3:7).
Applications in Medicinal Chemistry
Role as a Chiral Building Block
The compound’s stereochemistry and functional groups make it a valuable intermediate in synthesizing bioactive molecules. Notable applications include:
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Antiviral Agents: Piperidine scaffolds are prevalent in HCV protease inhibitors.
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Neurological Therapeutics: Analogues have shown affinity for σ-1 and σ-2 receptors, implicated in neurodegenerative diseases.
Case Study: ERK5 Kinase Inhibitors
Derivatives of this compound have been explored as selective ERK5 inhibitors. A 2022 study demonstrated that replacing the hydroxymethyl group with a carboxylic acid enhanced binding affinity (IC₅₀ = 50 nM) by forming hydrogen bonds with the kinase’s ATP-binding pocket.
Comparative Analysis with Stereoisomers
Property | (2S,5S) Isomer | (2R,5R) Isomer |
---|---|---|
Enzymatic Inhibition | Moderate (IC₅₀ = 10 µM) | Weak (IC₅₀ > 50 µM) |
Receptor Binding | High (Kd = 5 nM) | Low (Kd = 500 nM) |
Metabolic Stability | t₁/₂ = 65 min | t₁/₂ = 25 min |
The (2S,5S) configuration confers superior pharmacological properties due to optimal spatial alignment with target binding sites.
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